1-(4-(Chloromethyl)-2-mercaptophenyl)propan-2-one
Description
Properties
Molecular Formula |
C10H11ClOS |
|---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
1-[4-(chloromethyl)-2-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H11ClOS/c1-7(12)4-9-3-2-8(6-11)5-10(9)13/h2-3,5,13H,4,6H2,1H3 |
InChI Key |
BMESKJNNHPTJPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)CCl)S |
Origin of Product |
United States |
Preparation Methods
Chloromethylation of 2-Mercaptophenylpropan-2-one
A foundational approach involves sequential functionalization of a pre-formed aromatic ketone. Starting with 2-mercaptophenylpropan-2-one, chloromethylation at the para position is achieved using formaldehyde and hydrochloric acid in the presence of zinc chloride (ZnCl₂) as a Lewis acid. The mercapto group necessitates protection as a disulfide (-S-S-) prior to chloromethylation to prevent nucleophilic interference. Post-chloromethylation, reductive cleavage with lithium aluminum hydride (LiAlH₄) regenerates the thiol functionality.
Key challenges include:
- Regioselectivity : The electron-donating thiol group directs electrophilic substitution to the ortho and para positions, but steric hindrance favors para-chloromethylation.
- Yield Optimization : Reported yields for analogous chloromethylation reactions range from 60–75%, with byproducts arising from over-chlorination or disulfide oxidation.
Horner-Wadsworth-Emmons Reaction Strategy
Adapting methodologies from WO2014079344A1, this route employs α-alkoxy-p-chlorobenzylphosphonate intermediates to construct the ketone backbone. The phosphonate ester reacts with cyclopropyl methyl ketone under basic conditions (e.g., sodium amide or potassium tert-butoxide) in polar aprotic solvents like tetrahydrofuran (THF). Hydrolysis of the resultant alkoxypropylene derivative under acidic conditions yields the target ketone.
Reaction Conditions :
- Molar Ratios : Phosphonate : ketone : base = 1.0–1.2 : 1.0–1.2 : 2.0–2.5.
- Temperature : 10–30°C, avoiding exothermic side reactions.
- Solvent Systems : Mixtures of THF and methanol enhance solubility while minimizing phosphonate decomposition.
This method offers superior scalability (>80% yield in pilot studies) but requires rigorous exclusion of moisture to prevent premature hydrolysis.
Polymer-Supported Reagent Mediated Synthesis
Leveraging polymer-supported triphenylphosphine (PS-TPP), this method introduces the chloromethyl group via halogenation of a methyl precursor. Inspired by PMC9074440, the methyl-substituted aromatic ketone undergoes reaction with carbon tetrachloride (CCl₄) in the presence of PS-TPP, generating a dichloromethylene ylide intermediate. Subsequent elimination produces the chloromethyl group with high regiocontrol.
Advantages :
- Reagent Recovery : PS-TPP is regenerated post-reaction, reducing waste.
- Microenvironment Effects : Enhanced reaction rates compared to homogeneous Ph₃P due to localized reagent concentration.
Limitations include incompatibility with highly crosslinked polymers (>15% divinylbenzene), which restrict backbone mobility and intermediate formation.
Boron-Trifluoride-Catalyzed Conjugate Addition
Drawing from RSC methodologies, this route utilizes B(C₆F₅)₃ to catalyze the Michael addition of pre-functionalized aromatic thiols to α,β-unsaturated ketones. For example, 4-chloromethyl-2-mercaptophenol reacts with methyl vinyl ketone in mesitylene at 80°C, yielding the target compound after 24 hours.
Key Parameters :
- Catalyst Loading : 5 mol% B(C₆F₅)₃ achieves 65–70% conversion.
- Solvent Choice : Non-coordinating solvents like mesitylene prevent catalyst deactivation.
Reaction Optimization
Solvent and Base Selection
| Parameter | Chloromethylation | HWE Reaction | PS-TPP Method | B(C₆F₅)₃ Catalysis |
|---|---|---|---|---|
| Optimal Solvent | Dichloroethane | THF/MeOH | Dichloromethane | Mesitylene |
| Base | N/A | NaNH₂ | N/A | N/A |
| Temperature | 40°C | 25°C | 20°C | 80°C |
Polar aprotic solvents enhance nucleophilicity in phosphonate-based routes, while non-polar solvents stabilize ylide intermediates in PS-TPP reactions.
Temperature and Time Dependencies
- Chloromethylation : Elevated temperatures (>50°C) accelerate reaction but promote disulfide byproducts.
- HWE Reaction : Prolonged stirring (>8 hours) at 25°C risks phosphonate hydrolysis, necessitating strict time controls.
Analytical Characterization
1H NMR data for analogous compounds reveal distinct signals:
- Chloromethyl Group : δ 4.50 (s, 2H, CH₂Cl).
- Propan-2-one : δ 2.20 (s, 3H, COCH₃).
- Aromatic Protons : δ 7.30–7.80 (m, 3H, Ar-H).
IR spectroscopy confirms ketone C=O stretching at 1710–1740 cm⁻¹ and thiol S-H absorption at 2550–2600 cm⁻¹.
Challenges in Synthesis
- Thiol Oxidation : Mercapto groups oxidize readily, requiring inert atmospheres or stabilizing ligands.
- Regiochemical Control : Competing ortho/para substitution necessitates directing groups or steric hindrance strategies.
Comparative Evaluation of Methods
Chemical Reactions Analysis
Types of Reactions
1-(4-(Chloromethyl)-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(Chloromethyl)-2-mercaptophenyl)propan-2-one is an organic compound with a chloromethyl group and a mercapto group attached to a phenyl ring. It has gained attention in medicinal chemistry for its potential biological activities, especially in antimicrobial and anticancer applications.
Scientific Research Applications
This compound is used in scientific research as an intermediate in the synthesis of complex organic molecules. Its reactive functional groups make it useful as a biochemical probe. The compound has been explored for potential therapeutic properties, including antimicrobial and anticancer activities, and is utilized in the production of specialty chemicals and materials.
Chemical Reactions
1-(4-(Chloromethyl)-3-mercaptophenyl)propan-2-one can undergo several chemical reactions:
- Oxidation The mercapto group can be oxidized to form a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction The carbonyl group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives. Nucleophiles such as amines, thiols, or alkoxides can react with the chloromethyl group under basic conditions.
The biological activity of 1-(4-(Chloromethyl)-3-mercaptophenyl)propan-2-one is attributed to its ability to interact with specific molecular targets:
- Antimicrobial Properties Research suggests that this compound exhibits significant antimicrobial activity by forming reactive sulfur species that disrupt microbial cellular functions. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
- Anticancer Potential The compound has been investigated for its anticancer properties and may induce apoptosis in cancer cells through the modulation of redox-sensitive signaling pathways. It has been shown to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The chloromethyl group enhances the compound's reactivity with cellular targets, potentially leading to selective cytotoxicity against tumor cells.
- Enzyme Inhibition The compound may inhibit key enzymes involved in cell growth and survival, thereby exerting its anticancer effects.
- Reactive Species Formation The mercapto group can generate reactive species that modify cellular macromolecules, leading to altered cellular functions and apoptosis.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Study A study found that this compound inhibited the growth of Staphylococcus aureus with an IC50 value significantly lower than traditional antibiotics, indicating its potential as a novel antimicrobial agent.
- Anticancer Research In vitro tests revealed that treatment with this compound led to a marked decrease in viability among MCF-7 breast cancer cells, suggesting it may serve as a promising candidate for further development as an anticancer drug.
Mechanism of Action
The mechanism of action of 1-(4-(Chloromethyl)-2-mercaptophenyl)propan-2-one involves its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophiles, making it useful in modifying biological molecules. The mercapto group can interact with metal ions or other thiol-containing compounds, influencing various biochemical pathways.
Comparison with Similar Compounds
Hydrazinylidene and Imine Derivatives
Compounds such as 1-(4-Chlorophenylimino)-1-(phenylhydrazono)-propan-2-one and 1-(4-Bromophenylimino)-1-(phenylhydrazono)-propan-2-one () share the propan-2-one core but differ in substituents. Key comparisons include:
- Substituent Effects : Replacing the chloromethyl-mercaptophenyl group with imine/hydrazone moieties alters electronic properties. The bromo derivative shows marginally higher corrosion inhibition efficiency (93.2%) compared to the chloro analog (91.3%) in acidic environments, likely due to bromine’s greater electronegativity enhancing adsorption on metal surfaces .
- Synthesis : These compounds are typically synthesized via condensation reactions between ketones and hydrazines, contrasting with the nucleophilic substitution pathways used for chloromethyl-mercaptophenyl derivatives .
Chalcone Derivatives
Chalcones like 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one () and 1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one () feature α,β-unsaturated ketone systems. Key differences include:
- Structural Features : The absence of the mercapto and chloromethyl groups in chalcones reduces their ability to form protective films via sulfur-metal bonding, a critical mechanism in corrosion inhibition .
- Applications : Chalcones are primarily studied for antimicrobial and anticancer activities, whereas propan-2-one derivatives with sulfur-containing groups are more relevant in corrosion science .
Cyclopropyl and Methyl-Substituted Analogs
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one () and 1-(4-Chlorophenyl)-2-methylprop-2-en-1-one () highlight substituent effects on stability and reactivity:
- Synthetic Routes : These compounds are synthesized via Friedel-Crafts acylation or Claisen-Schmidt condensation, differing from the thiol-mediated routes used for mercaptophenyl derivatives .
Functional Comparison: Corrosion Inhibition
Propan-2-one derivatives with sulfur and halogen substituents are prominent in corrosion inhibition. For example:
- 1-(4-Nitrophenyloimino)-1-(phenylhydrazono)-propan-2-one achieves 88–91% inhibition efficiency in 1 M HCl, attributed to nitrogen and sulfur atoms coordinating with iron surfaces .
- 1-(4-Bromophenylimino)-1-(phenylhydrazono)-propan-2-one outperforms its chloro analog (93.2% vs. 91.3%), suggesting halogen electronegativity enhances adsorption .
Biological Activity
1-(4-(Chloromethyl)-2-mercaptophenyl)propan-2-one is an organic compound notable for its unique structural features, including both chloromethyl and mercapto functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of reactive functional groups allows for interactions with various biological molecules, influencing cellular processes and signaling pathways.
- Molecular Formula : C10H11ClOS
- Molecular Weight : Approximately 249.16 g/mol
- Functional Groups : Chloromethyl (-CH2Cl) and mercapto (-SH)
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The chloromethyl group can react with nucleophilic sites in microbial cells, leading to cell death or inhibition of growth. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Its ability to form covalent bonds with nucleophilic sites on proteins may lead to the modulation of enzyme activities involved in cancer cell proliferation. Preliminary studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent.
The biological activity of this compound is primarily attributed to:
- Covalent Bond Formation : The chloromethyl group reacts with thiol groups in proteins, leading to functional modifications that can alter enzyme activity.
- Redox Reactions : The mercapto group participates in redox reactions, potentially influencing cellular signaling pathways and oxidative stress responses.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results indicate that the compound has varying degrees of effectiveness against different bacterial strains, with S. aureus being the most susceptible.
Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in:
| Concentration (µM) | Percentage Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 50 |
| 50 | 20 |
At higher concentrations, significant cytotoxic effects were observed, suggesting its potential as a therapeutic agent in oncology.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare 1-(4-(Chloromethyl)-2-mercaptophenyl)propan-2-one, and how are competing functional group reactivities managed?
- Methodology : A three-step approach is typically used:
- Step 1 : Friedel-Crafts acylation to attach the propan-2-one group to a benzene ring.
- Step 2 : Chloromethylation using chloromethylating agents (e.g., ClCH₂OCH₃/HCl) at the para position.
- Step 3 : Introduction of the mercapto (-SH) group via nucleophilic substitution or thiolation reagents (e.g., NaSH).
- Critical Parameters :
- Temperature control during chloromethylation to avoid over-halogenation.
- Protection of the thiol group (e.g., as a disulfide) during synthesis to prevent oxidation .
- Use of anhydrous conditions to minimize hydrolysis of the chloromethyl group.
Q. Which spectroscopic techniques are prioritized for structural validation, and how are key functional groups resolved?
- Techniques :
- ¹H/¹³C NMR : Assign peaks for the ketone (δ ~2.1 ppm for CH₃ in propan-2-one), chloromethyl (δ ~4.5 ppm for CH₂Cl), and aromatic protons (split patterns due to substituents) .
- IR Spectroscopy : Confirm C=O stretch (~1700 cm⁻¹) and S-H stretch (~2550 cm⁻¹) .
- HRMS : Verify molecular ion ([M+H]⁺) and isotopic patterns from chlorine .
- Challenges : Overlap of aromatic protons in NMR may require 2D techniques (e.g., COSY, HSQC).
Advanced Research Questions
Q. How do steric and electronic effects influence regioselectivity during functionalization of the phenyl ring?
- Experimental Design : Compare reaction outcomes under varying conditions (e.g., Lewis acid catalysts for Friedel-Crafts acylation).
- Data Analysis :
- Electron-donating groups (e.g., -SH) direct electrophiles to ortho/para positions, but steric hindrance from the chloromethyl group may favor meta substitution.
- Computational modeling (DFT) can predict substituent effects, but discrepancies with experimental results may arise due to solvent interactions .
Q. What mechanistic insights explain contradictions in reaction kinetics between the chloromethyl and mercapto groups?
- Case Study : Competitive nucleophilic substitution (chloromethyl) vs. oxidation (mercapto).
- Resolution :
- Kinetic studies under inert atmospheres show slower disulfide formation, confirming thiol oxidation as a side reaction .
- Use of radical scavengers (e.g., BHT) suppresses unwanted pathways, improving yield .
Q. How do crystallographic data resolve ambiguities in molecular conformation observed in solution-phase studies?
- Approach : Single-crystal X-ray diffraction (e.g., SHELXL refinement) reveals bond angles and torsional strains obscured in NMR .
- Example : The thiol group’s orientation may deviate from computational predictions due to crystal packing forces, necessitating complementary techniques like neutron diffraction .
Methodological Best Practices
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Synthesis :
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Safety :
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Data Interpretation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
